Quinolinium, 1-benzoyl-, chloride

Catalog No.
S14993675
CAS No.
81045-42-3
M.F
C16H12ClNO
M. Wt
269.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Quinolinium, 1-benzoyl-, chloride

CAS Number

81045-42-3

Product Name

Quinolinium, 1-benzoyl-, chloride

IUPAC Name

phenyl(quinolin-1-ium-1-yl)methanone;chloride

Molecular Formula

C16H12ClNO

Molecular Weight

269.72 g/mol

InChI

InChI=1S/C16H12NO.ClH/c18-16(14-8-2-1-3-9-14)17-12-6-10-13-7-4-5-11-15(13)17;/h1-12H;1H/q+1;/p-1

InChI Key

CYWLGRJAMPRUOS-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C(=O)[N+]2=CC=CC3=CC=CC=C32.[Cl-]

Quinolinium, 1-benzoyl-, chloride, also known as benzyl quinolinium chloride, is a quaternary ammonium compound derived from the interaction of quinoline and benzyl chloride. This compound features a quinolinium cation and a benzoyl group, making it structurally unique and functionally versatile. Its chemical formula is C13H10ClNC_{13}H_{10}ClN, which indicates the presence of a chlorine atom, a nitrogen atom in the quinolinium ring, and a phenyl group attached to the benzoyl moiety. The compound is characterized by its dark red-black color and exhibits significant solubility in organic solvents.

Typical of quaternary ammonium compounds. Key reactions include:

  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide or thiols, leading to the formation of corresponding alcohols or thioethers.
  • Reduction Reactions: The quinolinium nitrogen can undergo reduction to form dihydroquinoline derivatives.
  • Quaternization: The compound can act as a quaternizing agent, reacting with amines to form new quaternary ammonium salts.

These reactions highlight its utility in organic synthesis and medicinal chemistry.

Benzyl quinolinium chloride exhibits notable biological activities, particularly as an antimicrobial and antifungal agent. Studies have shown that it demonstrates effective inhibition against various bacterial strains and fungi, making it a candidate for pharmaceutical applications. Additionally, its derivatives have been investigated for potential anticancer properties, showcasing cytotoxic effects on certain cancer cell lines.

The synthesis of benzyl quinolinium chloride typically involves a two-step process:

  • Quaternization Reaction: Quinoline is reacted with benzyl chloride in an appropriate solvent (e.g., ethanol) at elevated temperatures (around 90°C) for several hours. This reaction yields the quaternary ammonium salt with high efficiency.
  • Purification: The crude product can be purified through recrystallization or chromatography to obtain the desired compound in high purity.

A specific example involves mixing quinoline and benzyl chloride in a 1:1 molar ratio, heating the mixture under stirring conditions, and obtaining yields of approximately 90-95% after purification steps .

Benzyl quinolinium chloride finds applications across various fields:

  • Corrosion Inhibition: It has been identified as an effective corrosion inhibitor for metals in acidic environments, particularly in oilfield applications .
  • Antimicrobial Agents: Due to its biological activity, it is explored as an active ingredient in disinfectants and antiseptics.
  • Organic Synthesis: Its ability to act as a quaternizing agent makes it valuable in synthesizing other organic compounds.

Interaction studies of benzyl quinolinium chloride have focused on its efficacy as a corrosion inhibitor. Research indicates that it forms protective films on metal surfaces when exposed to acidic environments, significantly reducing corrosion rates. The synergistic effects with other compounds like paraformaldehyde enhance its performance further . Additionally, studies involving its biological interactions reveal mechanisms of action against microbial cells, which include disruption of cell membranes and interference with metabolic pathways.

Benzyl quinolinium chloride shares structural and functional similarities with several other compounds. Here are some notable comparisons:

Compound NameStructure SimilarityBiological ActivityUnique Features
Benzyltriethylammonium ChlorideQuaternary ammoniumAntimicrobialUsed as a phase-transfer catalyst
Quinolinium ChlorideQuinolinium baseAntimicrobialLacks the benzoyl group
Benzyl AlcoholAromatic alcoholAntisepticNo quaternary nitrogen
Benzyl Dimethyl Ammonium ChlorideQuaternary ammoniumAntimicrobialHigher steric hindrance

Uniqueness of Benzyl Quinolinium Chloride

Benzyl quinolinium chloride stands out due to its dual functionality as both a corrosion inhibitor and an antimicrobial agent. Its unique structural features allow for diverse applications in both industrial and biomedical fields, making it a compound of interest for further research and development.

Hydrogen Bond Acceptor Count

2

Exact Mass

269.0607417 g/mol

Monoisotopic Mass

269.0607417 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-11-2024

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